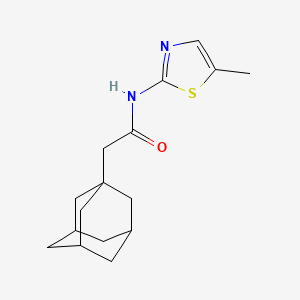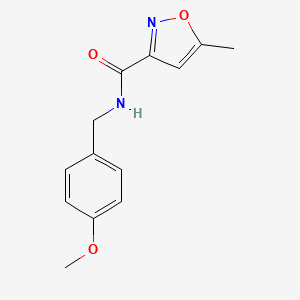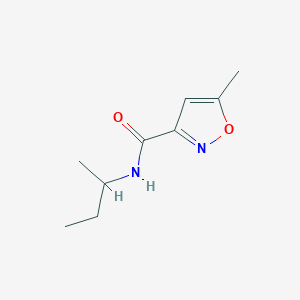![molecular formula C17H20N2O4S2 B4432254 1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432254.png)
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine
Descripción general
Descripción
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as MTSET, is an organic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamide compounds and is commonly used as a tool molecule for studying protein function and structure.
Mecanismo De Acción
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine modifies cysteine residues in proteins by forming a covalent bond with the thiol group of cysteine. This modification can lead to changes in protein function and structure. This compound is known to block ion channels and transporters by modifying cysteine residues in these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of cysteine residues in protein function and structure. This compound has been shown to block ion channels and transporters, which can lead to changes in membrane potential and ion transport. This compound has also been shown to affect enzyme activity by modifying cysteine residues in these proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine is a useful tool molecule for studying protein function and structure. It can be used to modify cysteine residues in proteins, which can help in understanding the role of these residues in protein function. However, this compound has some limitations in lab experiments. It can modify other amino acids besides cysteine, which can lead to non-specific effects. This compound can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of 1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine in scientific research. One direction is to use this compound to study the role of cysteine residues in protein-protein interactions. This compound can be used to modify cysteine residues in proteins that interact with each other, which can help in understanding the mechanism of protein-protein interactions. Another direction is to use this compound to study the role of cysteine residues in disease states. This compound can be used to modify cysteine residues in proteins that are involved in disease states, which can help in understanding the mechanism of these diseases. Overall, this compound is a valuable tool molecule for studying protein function and structure, and there are many future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been widely used in scientific research as a tool molecule for studying protein function and structure. It is used to modify cysteine residues in proteins, which can help in understanding the role of these residues in protein function. This compound has been used to study a wide range of proteins such as ion channels, transporters, and enzymes.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-11-14(12-24-13)17(20)18-7-9-19(10-8-18)25(21,22)16-5-3-15(23-2)4-6-16/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTUTSUJJGICNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432179.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4432189.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4432198.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4432205.png)






![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4432255.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)